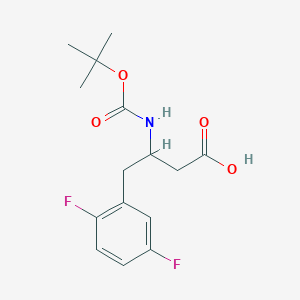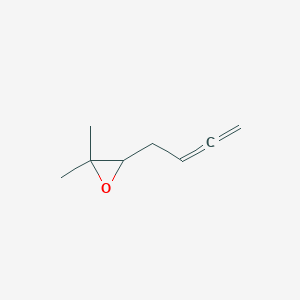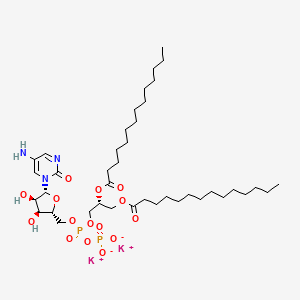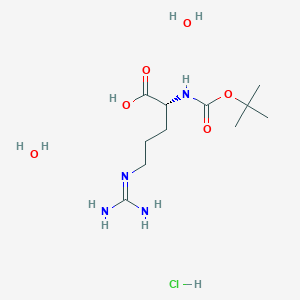
Nalpha-Boc-D-arginine hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-Boc-D-arginine hydrochloride hydrate is a chemical compound with the molecular formula C11H22N4O4·HCl·H2O and a molecular weight of 328.8 g/mol . It is a white powder that is commonly used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff. The compound is known for its high purity, typically ≥98% (HPLC) .
Métodos De Preparación
The synthesis of Nalpha-Boc-D-arginine hydrochloride hydrate involves the protection of the amino group of D-arginine with a tert-butoxycarbonyl (Boc) group. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting Boc-D-arginine is then treated with hydrochloric acid to form the hydrochloride salt, followed by hydration to obtain the hydrate form .
Análisis De Reacciones Químicas
Nalpha-Boc-D-arginine hydrochloride hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield D-arginine hydrochloride.
Oxidation and Reduction: The guanidine group in the arginine moiety can undergo oxidation to form various derivatives.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions
Common reagents used in these reactions include hydrochloric acid, triethylamine, and dichloromethane. Major products formed from these reactions include D-arginine hydrochloride and various oxidized derivatives of arginine .
Aplicaciones Científicas De Investigación
Nalpha-Boc-D-arginine hydrochloride hydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Nalpha-Boc-D-arginine hydrochloride hydrate involves the protection of the amino group of D-arginine, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the arginine residue .
Comparación Con Compuestos Similares
Nalpha-Boc-D-arginine hydrochloride hydrate is unique due to its high purity and specific protective group. Similar compounds include:
Nalpha-Boc-L-arginine hydrochloride: Similar in structure but with the L-arginine isomer.
Nalpha-Fmoc-D-arginine hydrochloride: Uses a different protective group (Fmoc) for the amino group.
Nalpha-Cbz-D-arginine hydrochloride: Uses a carbobenzyloxy (Cbz) group for protection.
These compounds differ in their protective groups and the conditions required for deprotection, making this compound particularly useful in specific synthetic applications .
Propiedades
Fórmula molecular |
C11H27ClN4O6 |
|---|---|
Peso molecular |
346.81 g/mol |
Nombre IUPAC |
(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;dihydrate;hydrochloride |
InChI |
InChI=1S/C11H22N4O4.ClH.2H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;2*1H2/t7-;;;/m1.../s1 |
Clave InChI |
LRZDZFQGKKHVOB-LSBIWMFESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.O.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





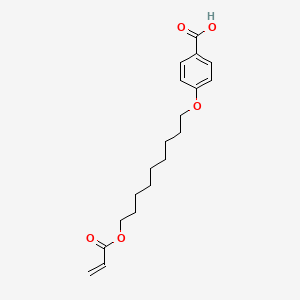
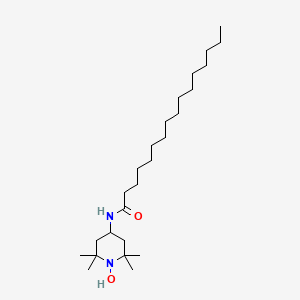
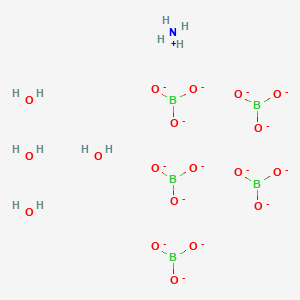
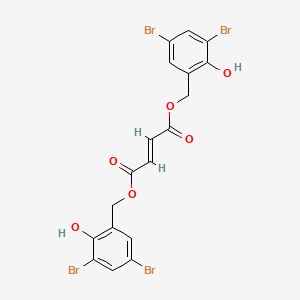
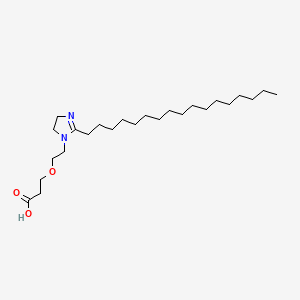
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
